2-Methyl-5-(piperidin-4-yl)pyridine
Overview
Description
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .Scientific Research Applications
Synthetic Applications :
- 2-Methyl-5-(piperidin-4-yl)pyridine has been utilized in the synthesis of various heterocyclic compounds. A study by Zhang et al. (2020) describes an efficient method for synthesizing heterocycles containing both piperidine and pyridine rings. This method holds potential for applications in organic synthesis.
Applications in Drug Development :
- This compound has been involved in the development of novel pharmaceuticals. For instance, Vacher et al. (1999) explored derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors, indicating its potential in antidepressant drug development.
Materials Chemistry :
- In materials chemistry, research by Li et al. (2015) focused on the synthesis, structure, and luminescence of novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones with coformers, showcasing its application in the field of crystal engineering and luminescent properties.
Corrosion Inhibition Studies :
- A study by Kaya et al. (2016) demonstrated the utility of piperidine derivatives in corrosion inhibition, indicating the potential of 2-Methyl-5-(piperidin-4-yl)pyridine in protective coatings and materials science.
Analytical and Structural Chemistry :
- The compound has also found use in analytical and structural chemistry. For example, Khrustalev et al. (2008) investigated the oxidation of pyridine series under microwave irradiation, emphasizing its role in the synthesis of nitrogen heterocycles.
Cancer Research and Therapeutics :
- In cancer research, compounds derived from 2-Methyl-5-(piperidin-4-yl)pyridine have been studied for their potential therapeutic applications. The study by Kambappa et al. (2017) on the synthesis, anti-angiogenic, and DNA cleavage studies of novel derivatives showcases its relevance in the development of anticancer agents.
Safety And Hazards
properties
IUPAC Name |
2-methyl-5-piperidin-4-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-2-3-11(8-13-9)10-4-6-12-7-5-10/h2-3,8,10,12H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBKQLWBVLXJGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(piperidin-4-yl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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